2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3BrF3NOS
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-bromo-4-(trifluoromethoxy)aniline with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or dimethylformamide. The reaction mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of thiophosgene and the need for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Addition Reactions: Amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
- Substituted benzene derivatives
- Thiourea derivatives
- Sulfonyl and amine derivatives
Scientific Research Applications
2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophilic sites in biological molecules, forming covalent bonds with amino acids in proteins. This can inhibit enzyme activity or alter protein function.
Bromine Atom: Participates in substitution reactions, allowing the compound to modify other molecules or be incorporated into larger structures.
Comparison with Similar Compounds
- 1-Bromo-4-isothiocyanato-2-methylbenzene
- 4-(Trifluoromethoxy)phenyl isothiocyanate
- 1-Bromo-2-(trifluoromethoxy)benzene
Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and higher stability under various conditions .
Properties
IUPAC Name |
2-bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS/c9-6-3-5(14-8(10,11)12)1-2-7(6)13-4-15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREVEYHDZHNTGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650260 | |
Record name | 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-38-0 | |
Record name | 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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